N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride
Overview
Description
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of Betti bases, which have gained significance in medicinal chemistry due to their intriguing biological activities. These compounds are synthesized via a one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of silica sulfuric acid (SSA) as a catalyst .
Synthesis Analysis
The synthesis of this compound involves a modified Mannich reaction, leading to the simultaneous formation of carbon–carbon and carbon–nitrogen bonds. The one-pot protocol ensures ease of setup, high yield, and cost-effectiveness. The reaction proceeds in glycerol, resulting in the formation of the desired Betti base .
Molecular Structure Analysis
The molecular structure of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride comprises a cyclopropane ring linked to a thiazole moiety. The thiazole ring contributes to its biological activity, and the cyclopropane group adds rigidity to the structure. The dihydrochloride salt form enhances solubility and stability .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other functional groups. Further studies are needed to explore its reactivity and potential applications .
Scientific Research Applications
Antifungal Applications
Thiazole compounds, including derivatives similar to “N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride”, have been shown to possess significant antifungal activities. They are used in medications like abafungin to treat skin infections caused by various fungi .
Anti-inflammatory and Analgesic Activities
Some thiazole derivatives exhibit notable anti-inflammatory and analgesic properties. These compounds can be synthesized and screened for their potential use in pain relief and reducing inflammation .
Agricultural Fungicides
Thiazole derivatives also find applications as fungicides in agriculture. They have been tested against plant pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, showing effectiveness at certain dosages .
Chemical Synthesis Intermediates
The compound may serve as an intermediate in chemical syntheses, given its structural features. For example, it could be used in the synthesis of more complex molecules for various applications .
Research Tool in Organic Chemistry
Due to its unique structure, “N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride” can be used as a research tool in organic chemistry to study reaction mechanisms or synthesize new compounds .
Potential Therapeutic Applications
Thiazole derivatives are being explored for their therapeutic potential in treating various diseases due to their diverse biological activities .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBVKLBDSCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Methylthiazol-2-yl)methyl)cyclopropanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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